2-(2-chlorophenyl)-8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(2-chlorophenyl)-8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a fused triazole and pyrimidine ring system, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-(2-chlorophenyl)-8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-chlorobenzaldehyde with 2-amino-4,5-dimethylpyrrole in the presence of a suitable catalyst can lead to the formation of the desired compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(2-chlorophenyl)-8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional fused ring systems.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For example, as a CDK2 inhibitor, the compound binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2-(2-chlorophenyl)-8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities and potential therapeutic applications.
Pyrido[2,3-d]pyrimidine: Known for their pharmacological and therapeutic roles.
1,2,4-Triazolo[4,3-a]pyrimidine: These compounds also exhibit diverse biological activities and are used in various scientific research applications.
Properties
Molecular Formula |
C21H16ClN5 |
---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-11,12-dimethyl-10-phenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H16ClN5/c1-13-14(2)27(15-8-4-3-5-9-15)20-18(13)21-24-19(25-26(21)12-23-20)16-10-6-7-11-17(16)22/h3-12H,1-2H3 |
InChI Key |
JWVNOFFXAMXGOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4Cl)C5=CC=CC=C5)C |
Origin of Product |
United States |
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